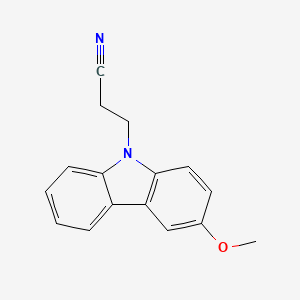
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a methoxy group attached to the carbazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile typically involves the reaction of 3-methoxy-9H-carbazole with a suitable nitrile precursor. One common method includes the use of 3-methoxy-9H-carbazole and 3-bromopropionitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: 3-(3-Hydroxy-9H-carbazol-9-YL)propanenitrile.
Reduction: 3-(3-Methoxy-9H-carbazol-9-YL)propanamine.
Substitution: Various substituted carbazole derivatives depending on the substituent used.
Scientific Research Applications
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Investigated for use in memory devices and other electronic applications.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile in electronic applications involves its ability to transport charge carriers. The methoxy group can influence the electron density on the carbazole ring, affecting its electronic properties. In memory devices, the compound can undergo reversible redox reactions, facilitating charge storage and release .
Comparison with Similar Compounds
Similar Compounds
3-(9H-carbazol-3-yl)propanenitrile: Lacks the methoxy group, which can result in different electronic properties.
3-Carbazol-9-yl-propionic acid derivatives: These compounds have different functional groups attached to the carbazole ring, influencing their reactivity and applications.
Uniqueness
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is unique due to the presence of the methoxy group, which can enhance its solubility and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and memory devices .
Properties
CAS No. |
61606-42-6 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(3-methoxycarbazol-9-yl)propanenitrile |
InChI |
InChI=1S/C16H14N2O/c1-19-12-7-8-16-14(11-12)13-5-2-3-6-15(13)18(16)10-4-9-17/h2-3,5-8,11H,4,10H2,1H3 |
InChI Key |
MSRCJYCIIQABMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C32)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















